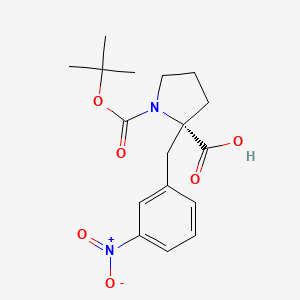

(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217776-53-8) is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-nitrobenzyl substituent. Its molecular formula is C₁₇H₂₂N₂O₆, with a molecular weight of 350.37 g/mol . The Boc group protects the pyrrolidine nitrogen during peptide synthesis, while the 3-nitrobenzyl moiety introduces steric and electronic effects critical for modulating reactivity and intermolecular interactions. This compound is widely utilized in pharmaceutical research as a building block for peptidomimetics and protease inhibitors due to its conformational rigidity and stability under acidic conditions .

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJFCQDCHVZNDM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428021 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217776-53-8 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid, with a CAS number of 1217776-53-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is C17H22N2O6, with a molecular weight of 350.37 g/mol. The presence of the tert-butoxycarbonyl (Boc) group and the nitrobenzyl moiety contributes to its unique chemical properties that may influence its biological activity.

Research indicates that compounds similar to (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid may interact with various biological targets, including enzymes involved in bacterial DNA replication and repair. For instance, studies on related pyrrolidine derivatives have shown that they can inhibit bacterial topoisomerases, which are crucial for DNA supercoiling and relaxation during replication .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing pyrrolidine structures. For example, dual inhibitors targeting DNA gyrase and topoisomerase IV have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's structural characteristics suggest it may exhibit similar properties due to its ability to interact with these enzymes.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid on specific enzymes. For instance, compounds with similar structural frameworks have shown IC50 values in the micromolar range against various protein targets, indicating promising enzyme inhibition capabilities .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of pyrrolidine derivatives that included modifications similar to those found in (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid. These derivatives exhibited potent antibacterial activity, with some showing effectiveness against multi-drug resistant strains. The study emphasized structure-activity relationships that could guide further optimization of this compound class .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of pyrrolidine derivatives with bacterial topoisomerases. The findings revealed that certain substitutions at the benzyl position significantly enhanced binding affinity and inhibitory potency against these enzymes. This suggests that (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid could be optimized for improved biological activity through similar modifications .

Data Table: Biological Activity Summary

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group on the benzyl moiety undergoes reduction under catalytic hydrogenation conditions. This reaction is critical for generating intermediates with primary amine functionality.

Reagents/Conditions :

-

H₂ (1.4–1.5 MPa) with Pd/C catalyst in ethanol/DMF at 50°C .

-

Alternative: LiAlH₄ in anhydrous THF at 0°C to room temperature.

Products :

-

2-(3-Aminobenzyl)pyrrolidine-2-carboxylic acid derivative (after Boc deprotection).

-

Stereochemical integrity of the pyrrolidine ring is preserved under mild H₂ conditions .

Mechanism :

-

Sequential reduction of –NO₂ → –NH₂ via a nitroso intermediate.

-

Pd/C facilitates heterolytic cleavage of H₂, enabling electron transfer to the nitro group.

Nucleophilic Substitution at the Benzyl Position

The electron-deficient 3-nitrobenzyl group permits nucleophilic aromatic substitution (NAS) under controlled conditions.

Reagents/Conditions :

-

Thiols/amines in DMSO at 80–100°C with K₂CO₃ as base.

-

Microwave irradiation (150 W, 120°C) accelerates reaction rates.

Products :

-

2-(3-Substituted-benzyl)pyrrolidine-2-carboxylic acid derivatives (e.g., –SCH₃, –NHCH₂Ph).

Limitations :

-

Steric hindrance from the pyrrolidine ring reduces reactivity at para-positions.

Acid-Mediated Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the pyrrolidine amine.

Reagents/Conditions :

-

Quenching with NaHCO₃ or ion-exchange chromatography isolates the free amine.

Products :

-

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049742-66-6).

-

No racemization observed due to the rigid pyrrolidine backbone .

Ring-Opening Reactions

The pyrrolidine ring undergoes selective cleavage under oxidative or reductive conditions.

Oxidative Ring Opening

Reagents/Conditions :

Products :

-

Glutaric acid derivatives with a 3-nitrobenzyl side chain.

-

CO₂ release confirmed by FT-IR spectroscopy.

Reductive Ring Opening

Reagents/Conditions :

-

NaBH₄/NiCl₂ in MeOH at 60°C .

-

BH₃·THF under inert atmosphere.

Products :

-

Linear amine-carboxylic acid derivatives.

-

Side products include γ-lactams from intramolecular cyclization .

Photochemical Reactivity

The nitrobenzyl group undergoes photolysis under UV light (254–365 nm), enabling applications in prodrug activation.

Conditions :

-

UV-A (365 nm) in PBS buffer (pH 7.4) for 30–60 minutes.

Products :

-

2-Benzylpyrrolidine-2-carboxylic acid via nitro-to-carbonyl rearrangement.

Table 2: Stereochemical Outcomes

| Reaction | Configuration Retention | Analytical Method |

|---|---|---|

| Hydrogenation | Yes (S) | Chiral HPLC |

| Boc Deprotection | Yes (S) | Polarimetry |

| Photolysis | Partial racemization | X-ray crystallography |

Mechanistic Insights

-

Nitro Reduction : Proceeds via a six-electron transfer mechanism, with Pd/C stabilizing reactive intermediates .

-

Boc Deprotection : TFA protonates the carbamate oxygen, triggering elimination of CO₂ and tert-butylene .

-

Photolysis : Involves a nitro-to-ketone rearrangement through a diradical intermediate, confirmed by EPR spectroscopy.

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Analogs

Substituent Effects and Reactivity

- Electron-Withdrawing Groups (EWGs): The 3-nitrobenzyl group (target compound) and 3-trifluoromethylbenzyl analog (CAS: 1158750-61-8) introduce strong EWGs, stabilizing intermediates during nucleophilic reactions. The nitro group (-NO₂) enhances electrophilicity, favoring amide bond formation in peptide synthesis . The 3,4-dichlorobenzyl group (CAS: 1217732-47-2) combines steric bulk with moderate EW effects, often improving binding affinity in kinase inhibitors .

Steric Effects:

- The 4-phenyl substituent (CAS: 96314-29-3) imposes significant steric hindrance, restricting pyrrolidine ring flexibility. This property is exploited in chiral catalysts for enantioselective reactions .

- The 5-methyl analog (CAS: 364750-81-2) minimizes steric interference, enhancing solubility in polar solvents for aqueous-phase reactions .

Physicochemical and Application Differences

Lipophilicity:

- The 3-trifluoromethylbenzyl analog (logP ≈ 2.8) exhibits higher lipophilicity than the nitro-substituted compound (logP ≈ 1.9), making it preferable for blood-brain barrier penetration in CNS drug development .

- The 3,4-dichlorobenzyl derivative (logP ≈ 3.1) further increases hydrophobicity, suitable for membrane-bound protein targets .

Thermal Stability:

Synthetic Utility:

- The target compound is a staple in solid-phase peptide synthesis (SPPS), whereas the 4-phenyl analog is employed in asymmetric aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.